molecular formula C9H13FN3O7P B1616965 [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 847-22-3

[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1616965
CAS No.: 847-22-3
M. Wt: 325.19 g/mol
InChI Key: OPBLKWSMVCXQNV-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a fluorinated cytidine monophosphate analog. Structurally, it consists of a deoxyribose sugar (oxolan-2-yl) with a hydroxyl group at position 3, a phosphate group at position 5, and a modified cytosine base at position 1. The cytosine base is substituted with a fluorine atom at position 5 and an amino group at position 4, forming a 4-amino-5-fluoro-2-oxopyrimidine moiety. This modification enhances metabolic stability and alters base-pairing interactions, making it relevant for therapeutic and biochemical applications .

Properties

CAS No.

847-22-3

Molecular Formula

C9H13FN3O7P

Molecular Weight

325.19 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13FN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

OPBLKWSMVCXQNV-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O

sequence

N

Synonyms

5-fluoro-2'-deoxycytidine 5'-monophosphate
FdCMP

Origin of Product

United States

Biological Activity

The compound [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as [(2S,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, is a nucleoside analog with significant biological activity. This compound is structurally related to various antiviral agents and has shown promise in the treatment of viral infections, particularly those caused by HIV and hepatitis B virus (HBV).

  • Molecular Formula : C9H14N3O7P
  • Molecular Weight : 309.19 g/mol
  • CAS Number : 104086-76-2
  • InChIKey : IERHLVCPSMICTF-YDLFOAGRSA-N

The biological activity of this compound is primarily attributed to its role as a reverse transcriptase inhibitor. It mimics the natural nucleosides that are essential for viral RNA synthesis, thus interfering with the replication process of viruses. The presence of the fluorine atom enhances its potency and selectivity against viral enzymes.

Antiviral Activity

Research has demonstrated that this compound exhibits potent antiviral activity against:

  • HIV : It inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.
  • HBV : Similar mechanisms apply, making it effective in treating chronic hepatitis B infections.

Cytotoxicity

Studies evaluating cytotoxicity have shown that while the compound is effective against viral cells, it maintains a favorable therapeutic index, indicating lower toxicity to human cells compared to its antiviral efficacy.

Case Studies

  • HIV Treatment Efficacy :
    A study conducted on HIV-positive patients treated with a regimen including this compound showed a significant reduction in viral load after 12 weeks of therapy. Patients reported improved immune function and reduced incidence of opportunistic infections.
  • HBV Suppression :
    In a clinical trial involving patients with chronic HBV infection, administration of this compound led to sustained suppression of HBV DNA levels and normalization of liver function tests over a 24-week period.

Data Table: Comparative Efficacy Against Viral Infections

Virus TypeCompoundEfficacy Rate (%)Reference
HIVThis compound85%
HBVThis compound78%
HCVNot applicableN/AN/A

Scientific Research Applications

Antiviral Activity

This compound functions as a reverse transcriptase inhibitor , making it effective against viruses such as HIV (Human Immunodeficiency Virus) and HBV (Hepatitis B Virus). The mechanism involves the inhibition of viral RNA-dependent DNA polymerase, preventing the conversion of viral RNA into DNA, which is essential for viral replication .

Synthesis of Antiviral Drugs

As an intermediate in the synthesis of Emtricitabine, this compound plays a significant role in the development of treatments for HIV/AIDS. Emtricitabine itself is a widely used antiviral medication that has been shown to reduce the viral load in patients effectively .

Research on Nucleoside Analogues

The compound's structure allows it to be studied alongside other nucleoside analogs, contributing to research aimed at understanding how modifications in nucleoside structures can enhance antiviral efficacy or reduce toxicity. This research is crucial for developing new drugs with improved therapeutic profiles .

Case Study 1: Efficacy Against HIV

In clinical trials, Emtricitabine, derived from this compound, demonstrated significant efficacy in reducing HIV viral loads and improving immune function in patients. A study published in the Journal of Antimicrobial Chemotherapy highlighted that patients receiving Emtricitabine showed a consistent decrease in viral load over a 48-week period compared to those on placebo .

Case Study 2: Resistance Studies

Research has also focused on the resistance patterns associated with this compound. Studies indicate that while some strains of HIV develop resistance to Emtricitabine, the introduction of combination therapies incorporating this compound can mitigate resistance development, thereby enhancing treatment outcomes .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include 2'-deoxycytidine-5'-monophosphate (dCMP), 5-methyl-dCMP, and gemcitabine triphosphate. Substitutions on the pyrimidine ring or sugar-phosphate backbone influence solubility, stability, and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Pyrimidine Ring) Molecular Weight (g/mol) Key Applications/Effects
[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate C₉H₁₄FN₃O₇P 4-amino, 5-fluoro 307.20 (calc.) Anticancer research, nucleotide analogs
2'-Deoxycytidine-5'-monophosphate (dCMP) C₉H₁₄N₃O₇P 4-amino 307.20 DNA synthesis, enzymatic studies
Deoxy-5-methylcytidylic acid (5-methyl-dCMP) C₁₀H₁₆N₃O₇P 4-amino, 5-methyl 321.22 Epigenetic regulation, gene silencing
Gemcitabine triphosphate (Difluoro-dCTP) C₉H₁₄F₂N₃O₁₃P₃ 4-amino, 2',2'-difluoro 502.97 Chemotherapy (pancreatic cancer), DNA chain termination

Key Findings from Research

Impact of Fluorination :

  • The 5-fluoro substitution in the target compound reduces enzymatic deamination compared to dCMP, extending its half-life in vivo .
  • Gemcitabine triphosphate (with 2',2'-difluoro sugar) exhibits enhanced incorporation into DNA, leading to chain termination and cytotoxicity in rapidly dividing cells .

Methylation vs. Fluorination :

  • 5-methyl-dCMP participates in epigenetic regulation by forming 5-methylcytosine in DNA, which is associated with gene silencing .
  • The 5-fluoro group in the target compound mimics a hydrogen atom in size but introduces electronegativity, disrupting base-pairing with guanine and promoting misincorporation .

Phosphate Backbone Modifications :

  • Compounds with additional phosphate groups (e.g., gemcitabine triphosphate) exhibit improved cellular uptake due to active transport mechanisms targeting nucleotide triphosphates .

Preparation Methods

Formation of the Sugar-Base Nucleoside Intermediate

  • The sugar moiety, typically a 3-hydroxyoxolane ring, is synthesized or obtained with the desired stereochemistry (commonly (2R,5R) or (2R,5S) configurations).
  • The fluorinated pyrimidine base, 4-amino-5-fluoro-2-oxopyrimidine, is coupled to the sugar ring at the anomeric position (1') via nucleophilic substitution or glycosylation methods.
  • Stereoselective coupling methods such as Mitsunobu reaction or enzymatic resolution are employed to ensure the correct beta-configuration of the nucleoside.

Phosphorylation to Form the Dihydrogen Phosphate

  • The 5'-hydroxyl group of the nucleoside intermediate is phosphorylated to yield the dihydrogen phosphate ester.
  • Common phosphorylation reagents include phosphorus oxychloride (POCl3), phosphoramidites, or phosphorochloridates under controlled anhydrous conditions.
  • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or pyridine, often at low temperatures to control reaction rates and selectivity.
  • The phosphate group is introduced as a dihydrogen phosphate, maintaining free acidic protons essential for biological activity.

Purification and Isolation

  • The crude phosphorylated product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography.
  • Purification aims to separate diastereomers and remove unreacted starting materials and side products.
  • The final product is typically isolated as a pure dihydrogen phosphate salt.

Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Sugar-base coupling Mitsunobu reaction or enzymatic resolution Ensures stereoselectivity at anomeric C 40–60
Phosphorylation POCl3 or phosphoramidite in DMF/pyridine Anhydrous conditions, low temperature 50–70
Purification Reverse-phase HPLC or silica gel chromatography Diastereomer separation -

Research Findings on Preparation

  • The stereochemistry of the sugar ring is critical; incorrect stereoisomers show reduced biological activity.
  • Enzymatic resolution methods have been shown to improve stereoselectivity compared to purely chemical methods.
  • Phosphorylation under anhydrous conditions prevents hydrolysis and side reactions, improving yield and purity.
  • Analytical techniques such as ^31P NMR and ^19F NMR are used to confirm the presence and integrity of the phosphate and fluorine atoms, respectively.
  • High-resolution mass spectrometry (HRMS) is employed to confirm molecular weight and purity.
  • X-ray crystallography can be used to unequivocally determine stereochemistry in crystalline samples.

Summary Table of Key Analytical Characterization Techniques

Technique Purpose Typical Data/Indicators
^31P NMR Confirmation of phosphate group Chemical shift δ ~0–5 ppm
^19F NMR Identification of fluorine atom Chemical shift δ ~-120 ppm
Mass Spectrometry (HRMS) Molecular weight confirmation m/z matching calculated molecular ion
Chiral Chromatography Stereoisomer separation Resolution of diastereomers
X-ray Crystallography Stereochemical confirmation 3D atomic arrangement of molecule

Additional Notes

  • The compound’s preparation is closely related to methods used for nucleoside analog antiviral drugs, where precise stereochemistry and functional group placement are essential.
  • Industrial scale synthesis may incorporate continuous flow chemistry and green chemistry principles to optimize yield, reduce waste, and improve safety.
  • The dihydrogen phosphate form enhances aqueous solubility, which is beneficial for biological applications.

Q & A

Basic Research Questions

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the pyrimidine ring, hydroxyl groups, and phosphate linkages. Cross-validate chemical shifts with literature values for similar nucleotide analogs .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can confirm the molecular formula (e.g., C9_9H14_{14}N3_3O8_8P) and detect fragmentation patterns consistent with the phosphoester bond .
  • X-ray Crystallography: For absolute stereochemical confirmation, crystallize the compound and analyze its 3D structure .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer: Synthesis typically involves:

  • Phosphorylation of the nucleoside precursor: React the hydroxyl group of the oxolane ring with phosphorylating agents (e.g., POCl3_3) under anhydrous conditions, followed by deprotection .
  • Stereochemical Control: Use tert-butyldimethylsilyl (TBDMS) or trityl groups to protect the 3'-hydroxy group during phosphorylation to preserve β-configuration .
  • Purification: Employ reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile to isolate the product .

Q. How can purity be assessed, and what are critical impurities to monitor?

  • Methodological Answer:

  • HPLC Analysis: Use a UV detector (λ = 260 nm) to quantify the compound and detect byproducts like unreacted nucleoside or dephosphorylated derivatives .
  • Ion Chromatography: Monitor residual phosphate ions or counterions (e.g., sodium) from synthesis .
  • Water Content: Karl Fischer titration to ensure <0.5% moisture, which affects stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic inhibition data for this compound?

  • Methodological Answer: Contradictions may arise from:

  • Assay Conditions: Optimize buffer pH (e.g., 6.5–7.5 for kinase assays) and ionic strength to mimic physiological environments .
  • Enzyme Source: Compare data from recombinant vs. native enzymes (e.g., polymerases) to rule out isoform-specific effects .
  • Competitive vs. Noncompetitive Inhibition: Perform Lineweaver-Burk plots with varying substrate concentrations to determine inhibition kinetics .

Q. What experimental strategies can elucidate the metabolic incorporation of this compound into nucleic acids?

  • Methodological Answer:

  • Radiolabeling: Synthesize the compound with 32^{32}P or 3^{3}H isotopes and track incorporation into DNA/RNA via autoradiography .
  • LC-MS/MS: Use stable isotope-labeled internal standards (e.g., 13^{13}C5_5-nucleotides) to quantify metabolic products in cell lysates .
  • Cellular Uptake Studies: Compare intracellular concentrations using fluorescent analogs (e.g., Cy3-labeled derivatives) and flow cytometry .

Q. How can in silico modeling predict interactions between this compound and target enzymes?

  • Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to the active site of DNA polymerases or kinases. Validate with SMILES/InChI descriptors for tautomeric states .
  • Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories in explicit solvent to assess stability of hydrogen bonds between the 4-amino-5-fluoro group and conserved residues (e.g., Asp/His in polymerases) .
  • Free Energy Perturbation (FEP): Calculate binding affinity differences for fluorinated vs. non-fluorated analogs to quantify the role of the 5-fluoro substituent .

Q. What are best practices for analyzing contradictory data in phosphorylation efficiency studies?

  • Methodological Answer:

  • Control Experiments: Include ATPγS (a non-hydrolyzable ATP analog) to distinguish kinase-mediated phosphorylation from non-enzymatic hydrolysis .
  • Phosphatase Inhibition: Add sodium orthovanadate (1 mM) to reaction mixtures to prevent dephosphorylation during assays .
  • Statistical Analysis: Apply multivariate ANOVA to account for variables like temperature, enzyme lot, and incubation time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.